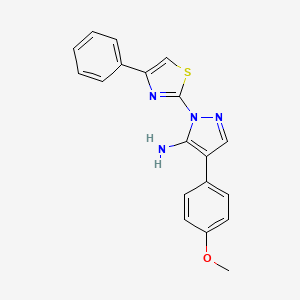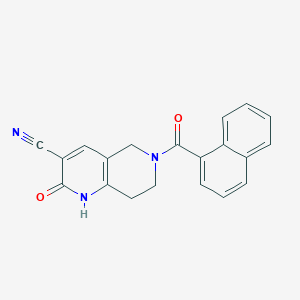![molecular formula C20H23N5O4 B2959083 9-(2-methoxy-5-methylphenyl)-1-methyl-3-(2-oxopropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 887695-75-2](/img/structure/B2959083.png)
9-(2-methoxy-5-methylphenyl)-1-methyl-3-(2-oxopropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Typically, the description of a chemical compound includes its IUPAC name, molecular formula, and structure. It may also include information about its appearance (solid, liquid, color, etc.) and any distinctive odors .
Synthesis Analysis
This involves the methods used to synthesize the compound. It can include the starting materials, reagents, catalysts, and conditions such as temperature and pressure .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It can include information about the reagents and conditions needed for the reaction, as well as the products formed .Physical And Chemical Properties Analysis
This includes information such as the compound’s melting point, boiling point, solubility, density, and reactivity .科学的研究の応用
Synthesis and Derivatives
The compound has applications in the synthesis of various novel heterocyclic compounds. For instance, Abu‐Hashem et al. (2020) utilized similar compounds as a basis for synthesizing a range of new heterocycles, demonstrating significant anti-inflammatory and analgesic properties. These compounds showed potential as cyclooxygenase-1/cyclooxygenase-2 (COX-1/COX-2) inhibitors, with some exhibiting high inhibitory activity and COX-2 selectivity (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Crystallography and Molecular Structure
The compound's derivatives have been analyzed through crystallography to understand their molecular structure. Wang et al. (2011) explored the crystal structure of a similar compound, revealing insights into its conformations and hydrogen bond interactions. This research contributes to the understanding of molecular interactions and structure-function relationships in such compounds (Wang et al., 2011).
Pharmacological Applications
Research into derivatives of this compound has led to the discovery of potent non-peptide antagonists for specific receptors. Sasaki et al. (2003) discovered a derivative that showed high binding affinity and potent in vitro antagonistic activity for the human luteinizing hormone-releasing hormone (LHRH) receptor. This compound demonstrated potential therapeutic applications in the treatment of sex-hormone-dependent diseases (Sasaki et al., 2003).
Anti-Inflammatory Activity
The compound and its derivatives have shown promise in anti-inflammatory research. Kaminski et al. (1989) synthesized a series of substituted analogs based on a similar ring system and found them to exhibit significant anti-inflammatory activity in animal models. This highlights the compound's potential in developing new anti-inflammatory drugs (Kaminski, Solomon, Conn, Wong, Chiu, Massa, Siegel, & Watnick, 1989).
Safety And Hazards
特性
IUPAC Name |
9-(2-methoxy-5-methylphenyl)-1-methyl-3-(2-oxopropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O4/c1-12-6-7-15(29-4)14(10-12)23-8-5-9-24-16-17(21-19(23)24)22(3)20(28)25(18(16)27)11-13(2)26/h6-7,10H,5,8-9,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANLHNIDEAAQELA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(2-methoxy-5-methylphenyl)-1-methyl-3-(2-oxopropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

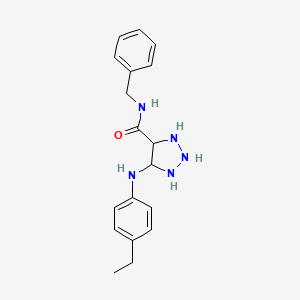
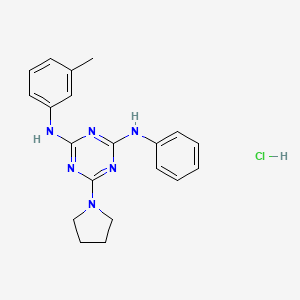

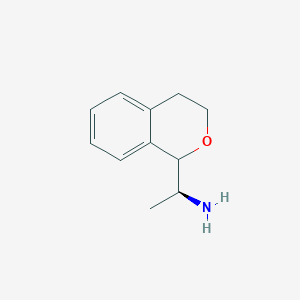
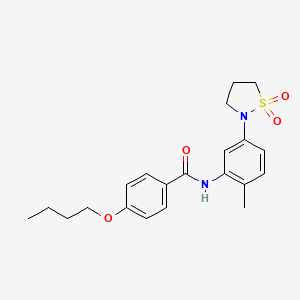
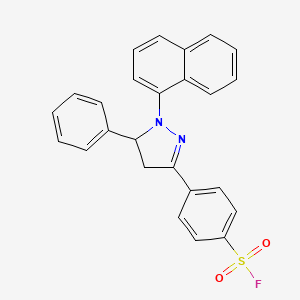
![1-((1R,5S)-3-(pyridin-3-ylmethyl)-8-azabicyclo[3.2.1]octan-8-yl)ethan-1-one](/img/structure/B2959009.png)
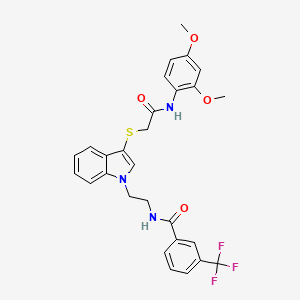
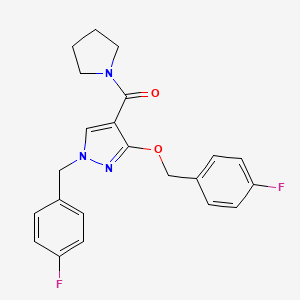
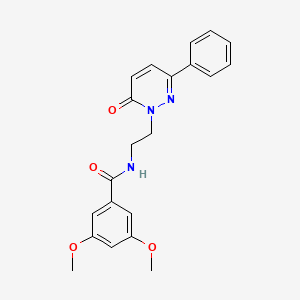
![2-amino-4-(3,4-dimethoxyphenethyl)thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2959017.png)
![4-butoxy-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide](/img/structure/B2959018.png)
